molecular formula C9H9N5O2 B6145075 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid CAS No. 1179798-33-4

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid

Cat. No.: B6145075
CAS No.: 1179798-33-4
M. Wt: 219.2
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is a chemical compound that belongs to the class of pyridazine derivatives Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid typically involves the following steps:

  • Formation of Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of 1,4-diaminobenzene with diketones or β-diketones.

  • Introduction of the Methyl Group: The 1-methyl-1H-pyrazol-4-yl group is introduced through nucleophilic substitution reactions.

  • Amination Reaction: The amino group is introduced at the 6-position of the pyridazine ring through amination reactions using appropriate aminating agents.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of catalysts and solvents to facilitate the reactions, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed to replace functional groups on the pyridazine ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Amines, alkyl halides, and various nucleophiles

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols

  • Reduction Products: Alcohols, amines, and aldehydes

  • Substitution Products: Amides, esters, and ethers

Scientific Research Applications

Chemistry: In chemistry, 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is also used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal applications, particularly in the treatment of diseases such as cancer, infections, and inflammatory conditions. Its derivatives are being explored for their therapeutic potential in clinical trials.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. It is also utilized in the manufacturing of materials with specific properties, such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives of the compound.

Comparison with Similar Compounds

  • Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.

  • Pyridazine derivatives: Other pyridazine derivatives with different substituents may have varying properties and applications.

  • Imidazole derivatives: Compounds containing the imidazole ring structure are structurally similar and may have overlapping uses.

Uniqueness: 6-[(1-methyl-1H-pyrazol-4-yl)amino]pyridazine-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for the development of novel compounds with improved properties and efficacy.

Properties

CAS No.

1179798-33-4

Molecular Formula

C9H9N5O2

Molecular Weight

219.2

Purity

95

Origin of Product

United States

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